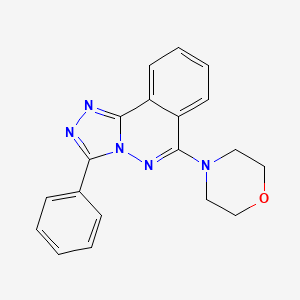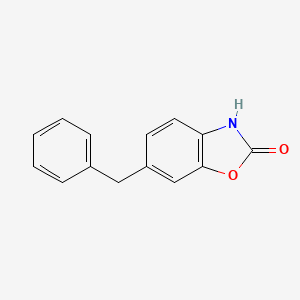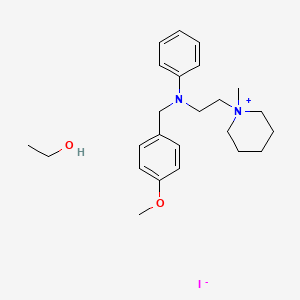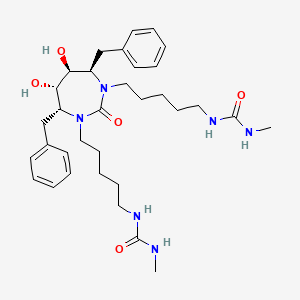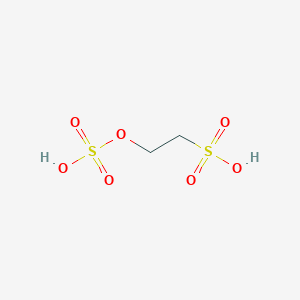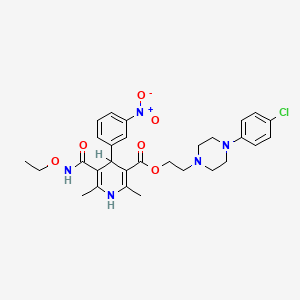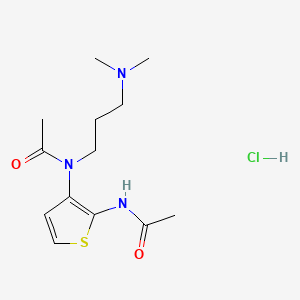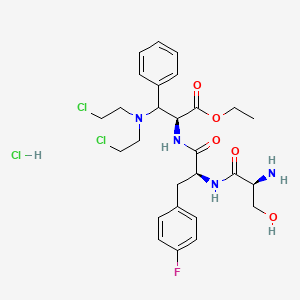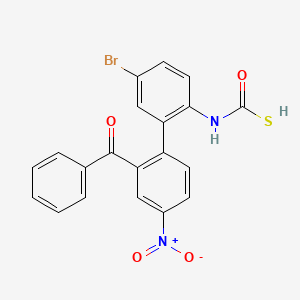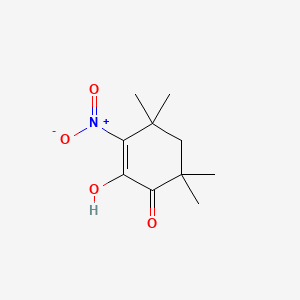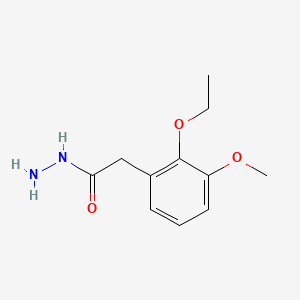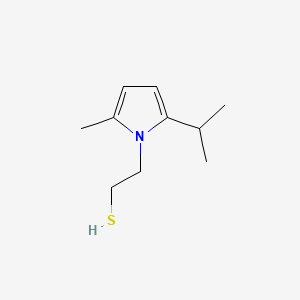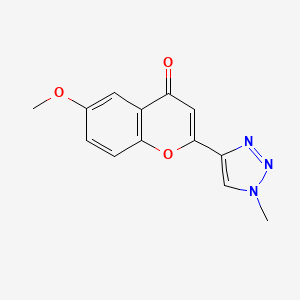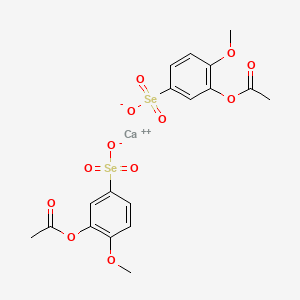
3-(Acetyloxy)-4-methoxybenzeneselenonic acid calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylguaiacolselenonic acid calcium salt is a selenium-containing organic compound. Selenium compounds have garnered significant interest due to their unique biological activities, including potential antitumor and anticarcinogenic properties . This compound is derived from guaiacolselenonic acid, which is known for its various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylguaiacolselenonic acid calcium salt is synthesized by reacting O-acetyl-2-methoxyphenol with concentrated selenic acid. The reaction yields acetylguaiacolselenonic acid, which is then neutralized with calcium hydroxide to form the calcium salt . The general reaction scheme is as follows:
Reaction of O-acetyl-2-methoxyphenol with selenic acid: [ \text{O-acetyl-2-methoxyphenol} + \text{H}_2\text{SeO}_4 \rightarrow \text{Acetylguaiacolselenonic acid} ]
Neutralization with calcium hydroxide: [ \text{Acetylguaiacolselenonic acid} + \text{Ca(OH)}_2 \rightarrow \text{Acetylguaiacolselenonic acid calcium salt} ]
Industrial Production Methods
Industrial production of acetylguaiacolselenonic acid calcium salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetylguaiacolselenonic acid calcium salt undergoes various chemical reactions, including:
Oxidation: The selenium atom can be further oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of selenium.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state selenium compounds.
Reduction: Lower oxidation state selenium compounds.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
Acetylguaiacolselenonic acid calcium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antitumor and anticarcinogenic properties.
Medicine: Investigated for its therapeutic effects in cancer treatment and other diseases related to selenium deficiency.
Industry: Utilized in the development of selenium-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of acetylguaiacolselenonic acid calcium salt involves its interaction with cellular components. Selenium compounds are known to induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). The compound targets specific molecular pathways involved in cell proliferation and survival, thereby exerting its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Guaiacolselenonic acid: The parent compound with similar biological activities.
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
Acetylguaiacolselenonic acid calcium salt is unique due to its specific structure, which combines the properties of guaiacol and selenium. This combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
94772-90-4 |
|---|---|
Fórmula molecular |
C18H18CaO12Se2 |
Peso molecular |
624.3 g/mol |
Nombre IUPAC |
calcium;3-acetyloxy-4-methoxybenzeneselenonate |
InChI |
InChI=1S/2C9H10O6Se.Ca/c2*1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2;/h2*3-5H,1-2H3,(H,11,12,13);/q;;+2/p-2 |
Clave InChI |
XTJJQVRMOMPDRT-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)[O-])OC.CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)[O-])OC.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


